Equipotent NET Inhibition but Drastically Lower Plasma Exposure
4-Hydroxyatomoxetine is equipotent to atomoxetine as an inhibitor of the norepinephrine transporter (NET) [1]. However, its plasma concentration in extensive metabolisers (EMs) is only 1% of atomoxetine concentration, and in poor metabolisers (PMs) it is 0.1% [2]. This pronounced exposure difference means that despite identical intrinsic potency, the metabolite's contribution to the overall NET inhibition in vivo is minimal.
| Evidence Dimension | Plasma concentration relative to atomoxetine |
|---|---|
| Target Compound Data | 1% (EM) / 0.1% (PM) |
| Comparator Or Baseline | Atomoxetine (100%) |
| Quantified Difference | 99% lower in EMs; 99.9% lower in PMs |
| Conditions | Human subjects following oral atomoxetine dosing, steady‑state conditions |
Why This Matters
This exposure differential is critical for analytical method development and pharmacokinetic modeling—4‑hydroxyatomoxetine must be quantified separately from atomoxetine to accurately assess CYP2D6 activity and active moiety exposure.
- [1] Medicines & Healthcare products Regulatory Agency (MHRA). Strattera 10 mg, 18 mg, 25 mg, 40 mg, 60 mg, 80 mg and 100 mg hard capsules - Summary of Product Characteristics (SmPC). Eli Lilly Nederland B.V. Revision Year: 2021. View Source
- [2] Sauer JM, Ponsler GD, Mattiuz EL, et al. Disposition and metabolic fate of atomoxetine hydrochloride: the role of CYP2D6 in human disposition and metabolism. Drug Metab Dispos. 2003;31(1):98-107. View Source
